molecular formula C15H11N3O2 B2863531 Dhodh-IN-11 CAS No. 1263303-95-2

Dhodh-IN-11

货号 B2863531
CAS 编号: 1263303-95-2
分子量: 265.272
InChI 键: YFGFEIDPJVPFOM-NBVRZTHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dhodh-IN-11, also known as Compound 14b, is a derivative of Leflunomide . It is a weak inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo pyrimidine production pathway . The pKa of this compound is 5.03 .


Synthesis Analysis

This compound is structurally related to Leflunomide and contains the furazan ring . It is designed from Compound 14a, which undergoes ring 4 scission under physiological pH conditions to afford the corresponding cyano-oximes this compound .


Molecular Structure Analysis

The molecular weight of this compound is 265.27, and its molecular formula is C15H11N3O2 .


Chemical Reactions Analysis

This compound is a weak inhibitor of DHODH . It does not inhibit DHODH at IC50 >100 µM .


Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to yellow color . It has a solubility of 125 mg/mL in DMSO .

科学研究应用

类风湿关节炎的抑制

作为二氢乳清酸脱氢酶 (DHODH) 抑制剂,Dhodh-IN-11 已显示出治疗类风湿关节炎的潜力。丙烯酰胺衍生物(包括 this compound)的合成及其生物学评估已证明具有有效的抑制活性。这些抑制剂,特别是 2-丙烯酰胺苯甲酸类似物 11,在针对类风湿关节炎的体内研究中显示出显著的有效性 (Zeng 等人,2020)

葡萄糖代谢的调节

最近的研究表明,this compound 影响葡萄糖代谢。对 this compound 靶向的酶 DHODH 的抑制会减少线粒体呼吸并促进糖酵解。代谢过程的这种调节可能对糖尿病和肥胖等疾病具有治疗意义 (Zhang 等人,2021)

在癌症治疗中的作用

This compound 在抑制 DHODH 中的作用正在成为癌症治疗中一种潜在的治疗方法。DHODH 抑制剂阻碍嘧啶合成途径的能力(这对癌细胞增殖至关重要)使其成为癌症治疗的理想候选药物。DHODH 与肿瘤进展之间的关系已被广泛研究,突出了该酶在癌细胞代谢和线粒体功能中的关键作用 (Zhou 等人,2021)

抗菌和抗病毒应用

通过靶向 DHODH,this compound 在治疗传染病方面具有潜在应用。该酶在嘧啶的合成中至关重要,而嘧啶对于各种病原体的增殖是必需的。这使得 DHODH 成为开发抗菌和抗病毒药物的目标,特别是针对疟疾和某些病毒感染 (Vyas & Ghate,2011)

在治疗自身免疫性疾病中的潜力

像 this compound 这样的化合物对 DHODH 的抑制正在被探索用于治疗自身免疫性疾病。通过影响嘧啶生物合成途径,DHODH 抑制剂可以调节免疫反应,可能在多发性硬化症和其他自身免疫性疾病等疾病中提供治疗益处 (Munier-Lehmann 等人,2013)

作用机制

Target of Action

Dhodh-IN-11 primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . It is one of the top metabolic dependencies in T-cell acute lymphoblastic leukemia (T-ALL) and other rapidly proliferating cells .

Mode of Action

This compound, as a DHODH inhibitor, interacts with its target by inhibiting the enzymatic activity of DHODH . This inhibition leads to the rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . DHODH, the enzyme inhibited by this compound, catalyzes the conversion of dihydroorotate to orotate, a crucial step in this pathway . The inhibition of DHODH disrupts this pathway, leading to a shortage of pyrimidine nucleotides . This shortage forces cells to rely on the less efficient salvage pathway, leading to nucleotide starvation . Additionally, DHODH-generated Ubiquinol reduces mitochondrial membrane phospholipids hydroperoxides to lipids alcohol, thereby inhibiting the onset of ferroptosis .

Pharmacokinetics

It’s known that the efficiency of dhodh inhibitors like this compound can be affected by factors such as membrane lipid interactions .

Result of Action

The inhibition of DHODH by this compound results in several molecular and cellular effects. These include the inhibition of DNA and RNA synthesis, cell cycle arrest, and cell death . T lymphoblasts appear to be specifically and exquisitely sensitive to nucleotide starvation after DHODH inhibition . Certain subsets of T-ALL seem to have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxia conditions and distinctive membrane-associated characteristics of DHODH may be associated with the efficiency of DHODH inhibitors like this compound .

安全和危害

Dhodh-IN-11 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

DHODH, the rate-limiting enzyme of the de novo pyrimidine production pathway, is essential in the production of RNA and DNA and is overexpressed in malignancies such as AML, skin cancer, breast cancer, and lung cancer . Therefore, DHODH is a viable target for developing drugs to combat these cancers . Further studies are needed to understand the inhibitory mechanisms of synthesized scaffolds like Dhodh-IN-11 .

属性

IUPAC Name

(2E)-2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGFEIDPJVPFOM-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263303-95-2
Record name (E)-({[1,1'-biphenyl]-4-yl}carbamoyl)methanecarbonimidoyl cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。